molecular formula C10H18O4 B7768860 Diethyl adipate CAS No. 68989-28-6

Diethyl adipate

Cat. No. B7768860
Key on ui cas rn: 68989-28-6
M. Wt: 202.25 g/mol
InChI Key: VIZORQUEIQEFRT-UHFFFAOYSA-N
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Patent
US07132564B2

Procedure details

The process was carried out in a high-viscosity reactor model CRP 2,5 Batch from List AG. The high-viscosity reactor is a machine having two horizontal corotating mixing shafts. Kneading devices which intermesh and thus ensure rapid and homogeneous mixing are located on the shafts. In addition, the machine has a discharge screw by means of which the product can be conveyed out of the reaction chamber. It can be operated continuously or batchwise. The reactor has a free volume of about 2.5 l. The reaction chamber of the machine can be heated. Volatile constituents can be taken off via a vent. 1336 g of diethyl adipate and 472 g of sodium ethoxide were placed in the high-viscosity reactor. After start-up of the kneader and commencement of mixing of the starting materials a viscous mass was immediately formed. While kneading slowly, the temperature was slowly increased to 120° C. A vacuum of 10 mbar was slowly built up. The temperature of 120° C. was reached after about 15 minutes. Slow kneading was then continued at a temperature of 120° C. for 30 minutes until a pulverized white solid had been obtained. The powder formed was discharged by means of a transport screw and subsequently hydrolysed using half-strength sulphuric acid. Phase separation and distillation at 120° C./10 mbar gave 1021 g of ethyl cyclopentanone-2-carboxylate, viz. about 99% of theory. Diethyl adipate could no longer be detected.
Quantity
1336 g
Type
reactant
Reaction Step One
Quantity
472 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:12]CC)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].[O-]CC.[Na+].S(=O)(=O)(O)O>>[CH3:10][CH2:9][O:8][C:6]([CH:5]1[C:1](=[O:12])[CH2:2][CH2:3][CH2:4]1)=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
1336 g
Type
reactant
Smiles
C(CCCCC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
472 g
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The process was carried out in a high-viscosity reactor
ADDITION
Type
ADDITION
Details
mixing shafts
ADDITION
Type
ADDITION
Details
Kneading devices which intermesh and thus ensure rapid and homogeneous mixing
TEMPERATURE
Type
TEMPERATURE
Details
The reaction chamber of the machine can be heated
ADDITION
Type
ADDITION
Details
After start-up of the kneader and commencement of mixing of the starting materials a viscous mass
CUSTOM
Type
CUSTOM
Details
was immediately formed
WAIT
Type
WAIT
Details
Slow kneading was then continued at a temperature of 120° C. for 30 minutes until a pulverized white solid
Duration
30 min
CUSTOM
Type
CUSTOM
Details
had been obtained
CUSTOM
Type
CUSTOM
Details
The powder formed
CUSTOM
Type
CUSTOM
Details
Phase separation and distillation at 120° C./10 mbar

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CCOC(=O)C1CCCC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 1021 g
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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